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Compound of Interest

Compound Name: 4-(1,4-Diazepan-1-yl)oxolan-3-ol

Cat. No.: B2798015

A Meta-Analysis for Researchers, Scientists, and Drug Development Professionals

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of
a diverse range of biologically active compounds. This guide provides a comparative meta-
analysis of recent studies on 1,4-diazepane-containing compounds, with a focus on their
applications as anticancer agents, sigma receptor modulators, and factor Xa inhibitors. The
information is intended for researchers, scientists, and drug development professionals to
facilitate informed decisions in drug discovery and development.

Anticancer Activity of Thieno[1][2]diazepine
Derivatives

A series of thieno[1]diazepine derivatives have been synthesized and evaluated for their in vitro
anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory
concentration (IC50) values, which represent the concentration of a drug that is required for
50% inhibition in vitro, were determined using the MTT assay.
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HepG-2 (Liver) IC50 MCF-7 (Breast) HCT-116 (Colon)
Compound
(ng/mL) IC50 (pg/mL) IC50 (pg/mL)
7c 4.4 6.2 7.5
Te 5.1 5.8 6.9
7f 6.3 7.1 8.2
Vinblastine (Standard) 3.1 4.2 4.9
Key Findings:

e Compounds 7c and 7e demonstrated the most potent anticancer activity across all three cell
lines tested.[2]

o While not as potent as the standard chemotherapeutic agent vinblastine, these compounds
represent promising leads for the development of novel anticancer drugs.

One of the identified mechanisms of action for a potent 4-aryl-thieno[1]diazepin-2-one
derivative, compound 10d, is the inhibition of multiple protein kinases, including FMS kinase,
with an IC50 of 3.73 nM.[3] This suggests that the anticancer effects of some of these
compounds may be mediated through the disruption of key signaling pathways involved in cell
proliferation and survival.

Experimental Protocol: MTT Assay for Anticancer

Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay used to assess cell viability.[2][4][5][6][7]

o Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 104
cells/well) and allowed to adhere overnight.

o Compound Treatment: The cells are then treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48 hours).
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o MTT Addition: After the incubation period, MTT solution is added to each well and the plates
are incubated for an additional 4 hours.

e Formazan Solubilization: The resulting formazan crystals, formed by metabolically active
cells, are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

o Absorbance Measurement: The absorbance of the solubilized formazan is measured using a
microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the
dose-response curves.

Signaling Pathway: FMS Kinase Inhibition

The inhibition of FMS kinase, a receptor tyrosine kinase, can disrupt downstream signaling
pathways crucial for cancer cell proliferation and survival.
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Caption: Inhibition of FMS kinase by thieno[1]diazepine derivatives.

Modulation of Sigma Receptors by 1,4-Diazepane
Derivatives

A series of novel 1,4-diazepane-containing compounds have been synthesized and evaluated
for their binding affinity to sigma-1 (01) and sigma-2 (02) receptors. The inhibitory constant (Ki),
which represents the concentration of a competing ligand that will bind to half the binding sites
at equilibrium, was determined through radioligand binding assays.
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Compound ol Receptor Ki (nM) o2 Receptor Ki (nM)
2c (Benzofuran derivative) 8.0 125
3c (2,4-dimethyl substituted
8.0 28
benzofuran)
2d (Quinoline derivative) 19 150
3d (2,4-dimethyl substituted
35 45

quinoline)

Key Findings:

e The benzofuran derivative 2c and its 2,4-dimethyl substituted analog 3c exhibited high

affinity for the ol receptor.[1]

e The 2,4-dimethyl substitution in compound 3c significantly improved the affinity for the 02

receptor compared to compound 2c.[1]

e These compounds showed low cytotoxicity in cancer cell lines, suggesting a favorable safety

profile.[1][8][9][10]

Sigma receptors are implicated in a variety of cellular functions, and their modulation can

impact signaling pathways related to neuroprotection, antipsychotic effects, and cancer.[3][9]

[10][11] The sigma-1 receptor, in particular, is known to modulate intracellular calcium signaling

and interact with other key proteins such as the NMDA receptor.[3][11]

Experimental Protocol: Sigma Receptor Binding Assay

Radioligand binding assays are the standard method for determining the affinity of compounds

for sigma receptors.[12][13]

 Membrane Preparation: Membranes from tissues or cells expressing sigma receptors are

prepared.

¢ Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-(+)-

pentazocine for ol receptors) and varying concentrations of the competitor test compound.
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» Separation: Bound and free radioligand are separated by rapid filtration.
e Quantification: The amount of bound radioactivity is quantified using a scintillation counter.

o Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

Signaling Pathway: Sigma-1 Receptor Modulation

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated
endoplasmic reticulum membrane that modulates a variety of downstream signaling pathways
upon ligand binding.[11][14]
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Caption: Modulation of downstream signaling by 1,4-diazepane sigma-1 receptor ligands.

Factor Xa Inhibition by 1,4-Diazepane Derivatives

A novel series of 1,4-diazepane derivatives have been designed and synthesized as inhibitors
of Factor Xa (fXa), a key enzyme in the blood coagulation cascade.

Compound fXa Inhibition IC50 (nM)
13 (YM-96765) 6.8
Key Findings:

e Compound 13 (YM-96765) demonstrated potent inhibitory activity against Factor Xa.[1]

e This compound also showed effective antithrombotic activity in vivo without significantly
prolonging bleeding time, indicating a promising therapeutic window.[1]

The inhibition of Factor Xa is a validated strategy for the prevention and treatment of
thromboembolic disorders.

Experimental Protocol: Factor Xa Inhibition Assay

The inhibitory activity of compounds against Factor Xa is typically determined using a
chromogenic substrate assay.

Incubation: The test compound is pre-incubated with purified human Factor Xa in a buffer
solution.

o Substrate Addition: A chromogenic substrate for Factor Xa is added to initiate the reaction.

o Absorbance Measurement: The rate of substrate cleavage, which results in a color change,
is monitored by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.

e IC50 Calculation: The IC50 value is determined by plotting the percent inhibition of Factor Xa
activity against the concentration of the test compound.
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Signaling Pathway: Coagulation Cascade

Factor Xa plays a central role in the coagulation cascade, and its inhibition prevents the
conversion of prothrombin to thrombin, a critical step in fibrin clot formation.
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Caption: Inhibition of the coagulation cascade by a 1,4-diazepane Factor Xa inhibitor.

This comparative guide highlights the significant potential of the 1,4-diazepane scaffold in
developing novel therapeutics for a range of diseases. The provided data and experimental
protocols can serve as a valuable resource for researchers in the field. Further investigation
into the structure-activity relationships and mechanisms of action of these compounds is
warranted to optimize their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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